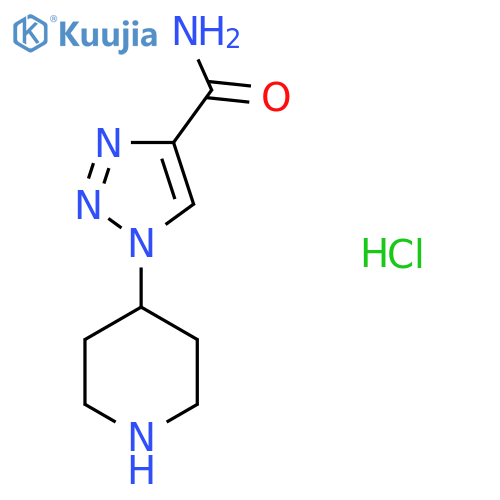Cas no 1707602-60-5 (1-(Piperidin-4-yl)-1H-1,2,3-triazole-4-carboxamide hydrochloride)

1707602-60-5 structure
商品名:1-(Piperidin-4-yl)-1H-1,2,3-triazole-4-carboxamide hydrochloride
CAS番号:1707602-60-5
MF:C8H14ClN5O
メガワット:231.682659626007
MDL:MFCD27995683
CID:4612148
1-(Piperidin-4-yl)-1H-1,2,3-triazole-4-carboxamide hydrochloride 化学的及び物理的性質
名前と識別子
-
- 1-(Piperidin-4-yl)-1H-1,2,3-triazole-4-carboxamide hydrochloride
- 1-piperidin-4-yltriazole-4-carboxamide;hydrochloride
- Z1459435463
-
- MDL: MFCD27995683
- インチ: 1S/C8H13N5O.ClH/c9-8(14)7-5-13(12-11-7)6-1-3-10-4-2-6;/h5-6,10H,1-4H2,(H2,9,14);1H
- InChIKey: WELCKWABIFLGAS-UHFFFAOYSA-N
- ほほえんだ: Cl.O=C(C1=CN(C2CCNCC2)N=N1)N
計算された属性
- 水素結合ドナー数: 3
- 水素結合受容体数: 4
- 重原子数: 15
- 回転可能化学結合数: 2
- 複雑さ: 216
- トポロジー分子極性表面積: 85.8
1-(Piperidin-4-yl)-1H-1,2,3-triazole-4-carboxamide hydrochloride 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-311675-0.05g |
1-(piperidin-4-yl)-1H-1,2,3-triazole-4-carboxamide hydrochloride |
1707602-60-5 | 95.0% | 0.05g |
$97.0 | 2025-03-19 | |
| Enamine | EN300-311675-0.25g |
1-(piperidin-4-yl)-1H-1,2,3-triazole-4-carboxamide hydrochloride |
1707602-60-5 | 95.0% | 0.25g |
$206.0 | 2025-03-19 | |
| Enamine | EN300-311675-0.1g |
1-(piperidin-4-yl)-1H-1,2,3-triazole-4-carboxamide hydrochloride |
1707602-60-5 | 95.0% | 0.1g |
$144.0 | 2025-03-19 | |
| Enamine | EN300-311675-0.5g |
1-(piperidin-4-yl)-1H-1,2,3-triazole-4-carboxamide hydrochloride |
1707602-60-5 | 95.0% | 0.5g |
$391.0 | 2025-03-19 | |
| Enamine | EN300-311675-10.0g |
1-(piperidin-4-yl)-1H-1,2,3-triazole-4-carboxamide hydrochloride |
1707602-60-5 | 95.0% | 10.0g |
$2209.0 | 2025-03-19 | |
| Enamine | EN300-311675-1.0g |
1-(piperidin-4-yl)-1H-1,2,3-triazole-4-carboxamide hydrochloride |
1707602-60-5 | 95.0% | 1.0g |
$513.0 | 2025-03-19 | |
| Advanced ChemBlocks | L20775-5G |
1-(piperidin-4-yl)-1H-1,2,3-triazole-4-carboxamide hydrochloride |
1707602-60-5 | 95% | 5G |
$2,950 | 2023-09-15 | |
| 1PlusChem | 1P018SA1-100mg |
1-(Piperidin-4-yl)-1H-1,2,3-triazole-4-carboxamide hydrochloride |
1707602-60-5 | 95% | 100mg |
$195.00 | 2025-03-03 | |
| A2B Chem LLC | AU88713-10g |
1-(piperidin-4-yl)-1H-1,2,3-triazole-4-carboxamide hydrochloride |
1707602-60-5 | 95% | 10g |
$2361.00 | 2024-04-20 | |
| 1PlusChem | 1P018SA1-10g |
1-(piperidin-4-yl)-1H-1,2,3-triazole-4-carboxamide hydrochloride |
1707602-60-5 | 95% | 10g |
$2793.00 | 2024-06-19 |
1-(Piperidin-4-yl)-1H-1,2,3-triazole-4-carboxamide hydrochloride 関連文献
-
Eugene P. Petrov,Rafayel Petrosyan,Petra Schwille Soft Matter, 2012,8, 7552-7555
-
Kang Zheng,Liu Jiang,Yan-Tuan Li,Zhi-Yong Wu,Cui-Wei Yan RSC Adv., 2015,5, 51730-51744
-
Vinodh Rajendra,Yang Chen,Michael A. Brook Polym. Chem., 2010,1, 312-320
-
Hideyuki Shinmori,Chihiro Mochizuki Chem. Commun., 2017,53, 6569-6572
-
Stephen Hanessian,Juan Pablo Maianti,Vu Linh Ly,Benoît Deschênes-Simard Chem. Sci., 2012,3, 249-256
1707602-60-5 (1-(Piperidin-4-yl)-1H-1,2,3-triazole-4-carboxamide hydrochloride) 関連製品
- 1273610-58-4(3-Benzofuranamine, 5-chloro-7-fluoro-2,3-dihydro-)
- 1443341-38-5(furan-2-yl-(3-propan-2-yloxyphenyl)methanol)
- 681163-72-4(N-{4H-chromeno4,3-d1,3thiazol-2-yl}-3-(2,5-dioxopyrrolidin-1-yl)benzamide)
- 2171141-84-5((2S,3R)-2-(2R)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-phenylacetamido-3-hydroxybutanoic acid)
- 894013-49-1(N'-(2,6-dimethylphenyl)-N-{2-4-methyl-2-(4-methylphenyl)-1,3-thiazol-5-ylethyl}ethanediamide)
- 57707-64-9(2-azidoacetonitrile)
- 1240816-04-9(4-(Z)-(4-Fluorophenyl)oxidoiminomethylphenol)
- 2228435-20-7(4-(oxiran-2-yl)methyl-3-(trifluoromethyl)-1H-pyrazole)
- 565207-38-7(N,N-diethyl-3-4-(prop-2-en-1-yl)-5-sulfanyl-4H-1,2,4-triazol-3-ylbenzene-1-sulfonamide)
- 940203-36-1(2-({4-[(3-Methylbutanoyl)amino]anilino}carbonyl)-cyclohexanecarboxylic acid)
推奨される供給者
Synrise Material Co. Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Nantong Boya Environmental Protection Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Enjia Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Hefei Zhongkesai High tech Materials Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

BIOOKE MICROELECTRONICS CO.,LTD
ゴールドメンバー
中国のサプライヤー
試薬
